Cas no 96285-98-2 (3-iodo-1H-Pyrrole)

3-Iodo-1H-pyrrole is a halogenated heterocyclic compound widely used as a versatile building block in organic synthesis and pharmaceutical research. Its key advantage lies in the iodine substituent at the 3-position, which enhances reactivity in cross-coupling reactions such as Suzuki, Stille, and Sonogashira couplings, enabling efficient construction of complex pyrrole derivatives. The compound's pyrrole core is a privileged scaffold in medicinal chemistry, contributing to bioactive molecule development. It exhibits good stability under inert conditions and serves as a precursor for functionalized pyrroles, metal-catalyzed transformations, and agrochemical intermediates. The iodine atom also facilitates further derivatization via halogen exchange reactions. Proper handling under anhydrous conditions is recommended due to potential sensitivity to light and moisture.
3-iodo-1H-Pyrrole structure
3-iodo-1H-Pyrrole structure
Product Name:3-iodo-1H-Pyrrole
CAS No:96285-98-2
MF:C4H4IN
MW:192.985733032227
MDL:MFCD11870152
CID:803292
PubChem ID:13896226
Update Time:2025-07-02

3-iodo-1H-Pyrrole Chemical and Physical Properties

Names and Identifiers

    • 3-iodo-1H-Pyrrole
    • 1H-Pyrrole, 3-iodo-
    • 3-IODOPYRROLE
    • 1H-Pyrrole,3-iodo
    • 3-Iodpyrrol
    • 96285-98-2
    • CS-0458397
    • DTXSID10551957
    • SY288841
    • SCHEMBL5797157
    • SB62229
    • MFCD11870152
    • MDL: MFCD11870152
    • Inchi: 1S/C4H4IN/c5-4-1-2-6-3-4/h1-3,6H
    • InChI Key: PQHJOXAAUHYVKJ-UHFFFAOYSA-N
    • SMILES: IC1C=CNC=1

Computed Properties

  • Exact Mass: 192.93900
  • Monoisotopic Mass: 192.93885g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 6
  • Rotatable Bond Count: 0
  • Complexity: 46.8
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.4
  • Topological Polar Surface Area: 15.8Ų

Experimental Properties

  • Density: 2.148
  • Boiling Point: 241.1 °C at 760 mmHg
  • Flash Point: 99.6 °C
  • PSA: 15.79000
  • LogP: 1.61930

3-iodo-1H-Pyrrole Customs Data

  • HS CODE:2933990090
  • Customs Data:

    China Customs Code:

    2933990090

    Overview:

    2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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Additional information on 3-iodo-1H-Pyrrole

Comprehensive Guide to 3-iodo-1H-Pyrrole (CAS No. 96285-98-2): Properties, Applications, and Research Insights

3-iodo-1H-Pyrrole (CAS No. 96285-98-2) is a halogenated derivative of pyrrole, a five-membered heterocyclic compound with significant relevance in organic synthesis and pharmaceutical research. This compound, characterized by an iodine substituent at the 3-position of the pyrrole ring, has garnered attention for its unique reactivity and versatility in constructing complex molecular architectures. Researchers and industries value 3-iodo-1H-Pyrrole for its role in cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, which are pivotal in drug discovery and material science.

The growing interest in heterocyclic compounds and iodinated building blocks has positioned 3-iodo-1H-Pyrrole as a key intermediate in modern synthetic chemistry. Its applications span from agrochemicals to advanced materials, aligning with trends in sustainable chemistry and green synthesis. Searches for "pyrrole derivatives in drug design" or "iodo-pyrrole applications" reflect its prominence in academic and industrial queries. The compound's stability and reactivity make it a preferred choice for designing bioactive molecules and functional materials.

From a structural perspective, 3-iodo-1H-Pyrrole exhibits distinct spectroscopic properties, with NMR and mass spectrometry data frequently cited in literature. Its molecular weight (223.01 g/mol) and melting point range (typically 80–85°C) are critical for laboratory handling. Recent studies highlight its utility in photocatalysis and metal-organic frameworks (MOFs), addressing contemporary demands for energy-efficient reactions and smart materials. Keywords like "pyrrole-based catalysts" and "iodo-organic synthesis" underscore its interdisciplinary appeal.

In pharmaceutical contexts, 3-iodo-1H-Pyrrole serves as a precursor for antimicrobial agents and kinase inhibitors, resonating with the surge in antibiotic resistance research. Its compatibility with click chemistry protocols further enhances its utility in bioconjugation and probe development. As AI-driven drug discovery accelerates, queries such as "pyrrole motifs in AI-based drug design" emphasize its computational relevance. The compound’s SAR (Structure-Activity Relationship) potential is frequently explored in medicinal chemistry forums.

Environmental and safety profiles of 3-iodo-1H-Pyrrole adhere to standard laboratory protocols, with no significant ecological risks reported. Its synthesis often involves iodination strategies under mild conditions, aligning with green chemistry principles. Popular searches like "eco-friendly pyrrole synthesis" reflect this alignment. The compound’s compatibility with flow chemistry setups also caters to industrial scalability trends.

In summary, 3-iodo-1H-Pyrrole (CAS No. 96285-98-2) bridges fundamental research and applied sciences, addressing demands in drug development, material innovation, and sustainable methodologies. Its multifaceted applications ensure continued relevance in a rapidly evolving scientific landscape.

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